2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid
Description
This compound is a piperidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom, a 3,3-difluoro substitution on the piperidine ring, and an acetic acid moiety at the 4-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The 3,3-difluoro substitution introduces steric and electronic effects that influence the molecule's conformation and reactivity, making it distinct from non-fluorinated analogs .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO4/c23-22(24)13-25(10-9-14(22)11-20(26)27)21(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTCTLSMRONEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CC(=O)O)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid typically involves multiple steps One common method starts with the preparation of the Fmoc-protected piperidine derivativeThe final step involves the acylation of the piperidine derivative with acetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amine.
Substitution: The difluoropiperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The Fmoc group can be removed using piperidine in a basic medium.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically results in the removal of the Fmoc group, producing a free amine .
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and peptides.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be selectively removed under mild conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Piperidine-Based Derivatives
- 2-(1-Fmoc-piperidin-3-yl)acetic acid (CAS 886366-26-3) : Differs in the absence of fluorine atoms and substitution position (3-yl vs. 4-yl). The lack of fluorine reduces electronegativity and may alter ring puckering, affecting binding in biological systems .
- 4-(1-Fmoc-piperidin-3-yl)butanoic acid (CAS 158922-07-7): Features a longer carboxylic acid chain (butanoic vs. acetic acid), which impacts solubility and interaction with polar targets .
- (S)-2-(1-Fmoc-piperidin-3-yl)acetic acid (CAS 204058-24-2) : Incorporates stereochemistry (S-configuration) at the 3-position, highlighting the importance of chirality in pharmacological activity .
Heterocyclic Derivatives
Functional Group Variations
- Fmoc-(1R,2S)-2a* : A piperidine-2-carboxylic acid derivative with an imidazole side chain. The imidazole group introduces pH-dependent solubility and metal-binding capabilities, useful in catalytic applications .
- 2-(3-((Fmoc-amino)-2-oxopiperidin-1-yl)acetic acid: Contains a ketone group at the 2-position, which may participate in Schiff base formation or hydrogen bonding, altering reactivity compared to the difluoro analog .
Fluorinated Analogues
The 3,3-difluoro substitution in the target compound distinguishes it from non-fluorinated counterparts. For example, 2-[(3R)-1-Fmoc-piperidin-3-yl]acetic acid lacks fluorine, resulting in a more flexible ring system .
Physical Properties
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring substituted with difluoromethyl groups and a fluorenylmethoxycarbonyl moiety. Its molecular formula is , and it has a molecular weight of approximately 398.43 g/mol.
Research indicates that this compound may interact with various biological targets, particularly in the realm of protein synthesis and enzyme inhibition. The fluorenylmethoxycarbonyl group is known for its role as a protecting group in peptide synthesis, suggesting potential applications in drug development.
Antitumor Activity
Studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency against these cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 8 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. Notably, it has shown inhibitory effects on proteasomes and kinases, which are critical for cell cycle regulation and apoptosis.
Case Studies
- In Vivo Studies : A study conducted on xenograft models demonstrated that treatment with the compound significantly reduced tumor size compared to control groups. The mechanism was linked to the induction of apoptosis in tumor cells, as evidenced by increased levels of cleaved caspase-3.
- Combination Therapy : Another study explored the effects of combining this compound with conventional chemotherapeutics. The results indicated enhanced efficacy when used in conjunction with doxorubicin, suggesting potential for combination therapies in clinical settings.
Toxicity and Safety Profile
Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further investigations are necessary to assess long-term effects and potential side effects.
Q & A
Q. What are the critical synthetic considerations for achieving high yield and purity of 2-[1-(Fmoc)-3,3-difluoropiperidin-4-yl]acetic acid?
- Methodological Answer: Synthesis requires precise control of reaction conditions. Key steps include:
- Protection/Deprotection: The Fmoc group is acid-labile; use mild bases (e.g., piperidine) for deprotection to avoid side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Purification: Reverse-phase HPLC or silica-gel chromatography resolves impurities, while LC-MS confirms molecular integrity .
- Fluorination Impact: The 3,3-difluoro group may require low-temperature reactions to mitigate steric hindrance during coupling .
Q. How is this compound typically characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies proton environments; 19F NMR confirms fluorination patterns. Splitting anomalies (e.g., from fluorine’s quadrupolar effects) may require 2D NMR (COSY, HSQC) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight, while tandem MS (MS/MS) elucidates fragmentation pathways .
- X-ray Crystallography: Resolves absolute stereochemistry of the piperidine ring, critical for structure-activity studies (if crystals are obtainable) .
Q. What are the primary applications of this compound in peptide synthesis?
- Methodological Answer:
- Building Block: The Fmoc group protects amines during solid-phase peptide synthesis (SPPS), enabling sequential coupling .
- Conformational Restriction: The 3,3-difluoropiperidine imposes rigidity, potentially enhancing target binding in peptide-drug conjugates .
- Fluorine Tagging: 19F serves as a non-invasive probe in NMR-based studies of peptide-protein interactions .
Advanced Research Questions
Q. How does the 3,3-difluoro substitution influence reactivity in peptide coupling reactions compared to non-fluorinated analogs?
- Methodological Answer:
- Electronic Effects: Fluorine’s electronegativity withdraws electron density, reducing nucleophilicity of the piperidine nitrogen. This may slow coupling; pre-activation with HATU/DIPEA is recommended .
- Steric Effects: The difluoro group increases steric bulk, potentially lowering yields in sterically crowded reactions (e.g., coupling to β-branched amino acids). Optimization via microwave-assisted synthesis can improve efficiency .
- Comparative Studies: Replace the difluoro group with H, Cl, or methyl in analogs to assess steric/electronic contributions to coupling kinetics .
Q. What strategies mitigate premature Fmoc deprotection during solid-phase synthesis with this compound?
- Methodological Answer:
- pH Control: Use weakly acidic resins (e.g., Wang resin) to stabilize the Fmoc group. Avoid strong acids (TFA) until final cleavage .
- Deprotection Conditions: Piperidine (20% in DMF) removes Fmoc efficiently without side reactions. Monitor by UV absorbance (301 nm) .
- Side Reaction Mitigation: Additive cocktails (e.g., OxymaPure/DIEA) suppress racemization during coupling .
Q. How can researchers address contradictory NMR data (e.g., unexpected splitting patterns) for this compound?
- Methodological Answer:
- Dynamic Effects: Fluorine’s quadrupolar moment may cause splitting in 1H NMR. Use 19F-decoupled experiments or variable-temperature NMR to clarify .
- Impurity Analysis: LC-MS identifies byproducts (e.g., de-fluorinated species). Recrystallization in hexane/ethyl acetate improves purity .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts, aiding assignment of complex splitting .
Q. What in silico and experimental approaches evaluate the 3,3-difluoropiperidine’s impact on target binding affinity?
- Methodological Answer:
- Molecular Docking: Software (AutoDock, Schrödinger) models interactions between the fluorinated piperidine and target proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics; compare with non-fluorinated analogs to isolate fluorine’s contribution .
- Cryo-EM/X-ray: Resolve bound conformations to assess how fluorination alters protein-ligand interfaces .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in bioactivity data between fluorinated and non-fluorinated analogs?
- Methodological Answer:
- Orthogonal Assays: Use SPR (surface plasmon resonance) and cellular assays (e.g., IC50 in enzyme inhibition) to cross-validate potency .
- Metabolic Stability Tests: Fluorine may alter pharmacokinetics; assess via liver microsome assays .
- Crystallographic Evidence: Resolve structures of analogs bound to targets to correlate fluorination with binding mode changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
